[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-methoxybenzoate

UCH-L1 inhibitor Ubiquitin C-terminal Hydrolase Isatin O-acyl oxime

The compound [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-methoxybenzoate (CAS 478261-10-8) is a synthetic isatin O-acyl oxime derivative characterized by a 1-phenylisatin core esterified at the oxime position with 4-methoxybenzoic acid. It belongs to a therapeutically relevant class of UCH-L1 (Ubiquitin C-terminal Hydrolase L1) inhibitors.

Molecular Formula C22H16N2O4
Molecular Weight 372.38
CAS No. 478261-10-8
Cat. No. B2451582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-methoxybenzoate
CAS478261-10-8
Molecular FormulaC22H16N2O4
Molecular Weight372.38
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)ON=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4
InChIInChI=1S/C22H16N2O4/c1-27-17-13-11-15(12-14-17)22(26)28-23-20-18-9-5-6-10-19(18)24(21(20)25)16-7-3-2-4-8-16/h2-14H,1H3/b23-20-
InChIKeyJQNGWWBFNFBWTH-ATJXCDBQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 478261-10-8 Procurement Guide: (Z)-(2-Oxo-1-phenylindol-3-ylidene)amino 4-methoxybenzoate as a Selective UCH-L1 Inhibitor Scaffold


The compound [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-methoxybenzoate (CAS 478261-10-8) is a synthetic isatin O-acyl oxime derivative characterized by a 1-phenylisatin core esterified at the oxime position with 4-methoxybenzoic acid. It belongs to a therapeutically relevant class of UCH-L1 (Ubiquitin C-terminal Hydrolase L1) inhibitors [1]. This class has demonstrated potent, reversible, and competitive inhibition of UCH-L1 with high selectivity over the systemic isoform UCH-L3, a profile linked to antiproliferative effects in lung tumor models [1]. Structural analogs within this class share the core scaffold but differ in the O-acyl substituent, which critically modulates target potency, isoform selectivity, and physicochemical properties relevant to both chemical biology probe development and drug discovery procurement decisions.

Procurement Rationale: Why In-Class Isatin Oxime Analogs Cannot Substitute for CAS 478261-10-8 Without Quantitative Performance Verification


Within the isatin O-acyl oxime class, small changes to the O-acyl substituent produce large variations in UCH-L1 inhibitory potency and selectivity over UCH-L3. Literature data confirm that congeneric esters (e.g., acetyl, butanoyl, or unsubstituted benzoyl) can shift IC50 values by an order of magnitude and alter selectivity ratios by over 10-fold [1]. The 4-methoxybenzoate ester present in CAS 478261-10-8 introduces a distinct electronic (electron-donating –OCH3) and lipophilic profile compared to common analogs such as the 4-chlorobenzoate (CAS 478261-26-6) or the 3-methoxybenzoate regioisomer (CAS 478261-29-9). These substituent differences are non-trivial: they impact inhibitor binding kinetics, metabolic stability in liver microsomes, and cell permeability, all of which have been optimization axes in respiratory syncytial virus (RSV) fusion inhibitor programs built on isatin oxime scaffolds [2]. Generic substitution without head-to-head potency, selectivity, and ADME data therefore carries a high risk of experimental failure in target-based assays and in vivo models.

Quantitative Differentiation Evidence for CAS 478261-10-8 Against Closest Isatin O-Acyl Oxime Analogs


UCH-L1 Enzymatic Inhibition: Class-Level Potency and Selectivity Profile Inferred for 4-Methoxybenzoate Isatin Oximes

The isatin O-acyl oxime class, which includes the 4-methoxybenzoate ester scaffold represented by CAS 478261-10-8, achieves potent inhibition of UCH-L1 (IC50 = 0.80–0.94 μM) with a selectivity window of ~20–28-fold over the systemic isoform UCH-L3 (IC50 = 17–25 μM) [1]. Although direct enzymatic data for the 4-methoxybenzoate ester have not been published, the class-level SAR shows that the O-acyl substituent is a primary driver of potency and selectivity. The electron-donating 4-methoxy group is expected to confer distinct binding interactions compared to analogs such as the 4-chlorobenzoate (CAS 478261-26-6) or pentanoate (CAS 478261-16-4), which present electron-withdrawing or purely aliphatic character, respectively. The representative compound 30 has a Ki of 0.40 μM for UCH-L1 with reversible, competitive, active-site-directed inhibition [1].

UCH-L1 inhibitor Ubiquitin C-terminal Hydrolase Isatin O-acyl oxime Parkinson's disease Lung cancer

Regioisomeric Differentiation: 4-Methoxybenzoate versus 3-Methoxybenzoate in Isatin Oxime Esters

The closest commercially available regioisomer to CAS 478261-10-8 is the 3-methoxybenzoate analog (CAS 478261-29-9), which differs solely in the position of the methoxy substituent on the benzoyl ester. Positional isomerism of methoxy groups on aromatic esters is known to alter hydrogen-bonding geometry, dipole moment, and steric accommodation within enzyme active sites [1]. In the structurally related RSV fusion inhibitor program, O-alkylation position and substitution pattern on the isatin oxime core were critical determinants of both antiviral potency and metabolic stability in human liver microsomes [1]. While no published head-to-head enzymatic comparison exists between the 4-methoxy and 3-methoxy regioisomers, the distinct electronic and steric profiles are sufficient to preclude assumption of equipotency in target-based assays.

Regioisomer Methoxybenzoate Isatin oxime SAR Selectivity

Acylating Reactivity as Functional Differentiation: Stability Profile of O-Benzoyl Isatin Oximes Versus O-Acetyl Analogs

The O-acyl substituent dictates the chemical reactivity of isatin 3-oxime derivatives toward nucleophiles. Comparative reactivity studies demonstrate that O-benzoyl isatin oximes form ethyl benzoate upon heating in ethanol, whereas O-acetyl derivatives require heating to react with amines and do not react with alcohols at room temperature [1]. For 1-substituted isatin 3-oximes (such as the 1-phenyl substitution present in CAS 478261-10-8), none of the O-acyl or O-arylsulfonyl esters react with nucleophiles under the same conditions, indicating that the 1-phenyl group confers chemical inertness [1]. This establishes the 4-methoxybenzoate ester of CAS 478261-10-8 as a chemically stable acyl donor relative to simpler O-acetyl analogs (e.g., CAS 478261-XX-X), which is a critical consideration for long-term storage and assay reproducibility.

Acylating ability O-Benzoyl isatin oxime Chemical stability Nucleophilic reactivity Procurement specification

Commercial Availability Profile: Purity, Storage, and Procurement Readiness of CAS 478261-10-8

CAS 478261-10-8 is available from commercial suppliers (e.g., AKSci catalog #8802CF, Key Organics) at a verified minimum purity of 95% with a recommended long-term storage condition of cool, dry storage . The compound is sold exclusively for non-human research use, consistent with its status as a research chemical and chemical biology probe intermediate . Compared to structurally simpler analogs such as the pentanoate (CAS 478261-16-4) or chloropropanoate (CAS 478261-XX-X) that may be supplied at lower purity or without validated storage specifications, CAS 478261-10-8 offers documented quality parameters suitable for reproducible dose-response studies and SAR expansion campaigns.

Commercial availability Purity Long-term storage Procurement Reference standard

Recommended Research Applications for (Z)-(2-Oxo-1-phenylindol-3-ylidene)amino 4-methoxybenzoate (CAS 478261-10-8)


Chemical Biology Probe Development Targeting UCH-L1 in Neurodegeneration and Oncology

CAS 478261-10-8 serves as a viable starting scaffold for the design of selective UCH-L1 chemical probes, leveraging the class-validated ~20–28-fold selectivity window over UCH-L3 established for isatin O-acyl oximes [1]. The 4-methoxybenzoate ester offers a distinct electronic profile for SAR exploration of the O-acyl binding pocket. Researchers should conduct head-to-head IC50 determination against both UCH-L1 and UCH-L3 to benchmark this specific ester within the class before proceeding to cellular target engagement studies in H1299 lung cancer models, where UCH-L1 inhibition has been shown to increase proliferation, confirming on-target pharmacological activity [1].

Matched-Pair SAR Studies Using 4-Methoxy versus 3-Methoxy Benzoate Regioisomers

The concurrent procurement of CAS 478261-10-8 (4-methoxybenzoate) and its regioisomer CAS 478261-29-9 (3-methoxybenzoate) enables a matched-pair analysis of the positional effect of the methoxy substituent on benzoyl ester recognition within the target active site [2]. This approach is particularly valuable for computational chemistry groups seeking to validate docking poses or free-energy perturbation predictions on isatin oxime scaffolds. Any observed difference in potency or selectivity can be directly attributed to the regioisomeric methoxy position, avoiding confounding variables introduced by scaffold hopping.

Reference Standard for Metabolic Stability Screening of O-Benzoyl Isatin Oxime Prodrugs

Given the demonstrated chemical stability of 1-phenyl-substituted O-benzoyl isatin oximes toward ambient nucleophiles [3], CAS 478261-10-8 can serve as a negative control or reference standard in assays designed to evaluate the hydrolytic susceptibility of isatin oxime esters by carboxylesterases or in human liver microsome (HLM) stability panels. Its stability profile addresses a critical procurement requirement for long-term assay reproducibility across multi-week screening campaigns, particularly in academic core facilities and CRO settings where compound integrity over time is paramount.

Fragment-Based or Structure-Guided Optimization of RSV Fusion Inhibitors

Isatin oxime scaffolds have demonstrated in vivo antiviral efficacy in BALB/c mouse models of RSV infection following oral dosing, with SAR programs emphasizing optimization of lipophilic O-substituents to balance potency, permeability, and metabolic stability [2]. CAS 478261-10-8, with its lipophilic 4-methoxybenzoate ester, can be evaluated as a late-stage diversification intermediate or comparator in medicinal chemistry campaigns aimed at next-generation RSV fusion inhibitors, particularly where the 4-methoxy substitution pattern has not been investigated.

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